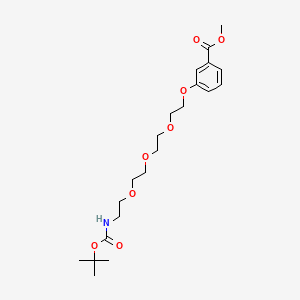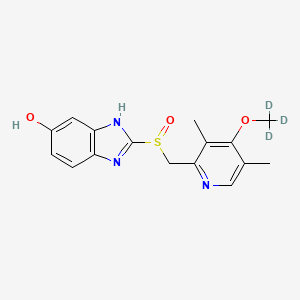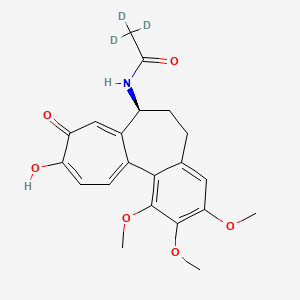
Dichlorvos-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorvos-d6 is an isotope-labeled analog of the organophosphate insecticide dichlorvos, wherein the dimethoxy protons are replaced by deuterium . It is increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
Synthesis Analysis
A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source has been used for the analysis of pesticides including Dichlorvos-d6 . A simple solvent extraction with acetonitrile was used to extract pesticides from hemp . Isotopic-labeled standards of dichlorvos-D6 were prepared with acetonitrile .Molecular Structure Analysis
The molecular formula of Dichlorvos-d6 is C4HD6Cl2O4P . The exact mass is 225.98 and the molecular weight is 227.006 .Chemical Reactions Analysis
Thermally labile pesticides like Dichlorvos-d6 are prone to suffer thermal degradation during sample introduction into a gas chromatograph (GC) . Direct on-column injection (OCI) technique is evaluated as an alternative to avoid or minimize compound alteration during the analysis .Physical And Chemical Properties Analysis
Dichlorvos-d6 is intended for use as an internal standard for the quantification of dichlorvos by GC- or LC-MS . It is soluble in methanol .Aplicaciones Científicas De Investigación
Quantification Standard in Analytical Chemistry
Dichlorvos-d6 is commonly used as an internal standard for the quantification of dichlorvos, a broad-spectrum organophosphorus insecticide. Its deuterated form provides a stable reference point for analytical methods, ensuring accurate measurement of dichlorvos in various samples .
Ultrasound-Assisted Extraction
In environmental analysis, Dichlorvos-d6 serves as a surrogate standard in ultrasound-assisted extraction methods. This technique is used to extract pesticides from complex matrices, and the use of isotopically labeled standards like Dichlorvos-d6 helps in achieving precise quantification .
Ecological Risk Assessment
Dichlorvos-d6 is utilized in ecological risk assessments to calibrate standard curves for evaluating the impact of pesticides on ecosystems. This is crucial for understanding the potential risks associated with pesticide contamination in rivers and other bodies of water .
Environmental Quality Concentrations Evaluation
Research involving Dichlorvos-d6 includes evaluating environmental quality concentrations (EQC) for dichlorvos in surface waters. This involves assessing the variability among different countries’ standards and understanding the sensitivity distribution of dichlorvos across various species .
Pesticide Degradation Technologies
Emerging technologies for the degradation of dichlorvos are an important area of research where Dichlorvos-d6 can be used to study degradation pathways and efficiency. This research is vital for developing methods to remove pesticides from contaminated environments .
Safety And Hazards
Direcciones Futuras
Dichlorvos is frequently detected in surface waters all around the world . The environmental quality concentrations (EQC) for dichlorvos in surface waters adopted by different countries show a wide variability . The study suggested that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods .
Propiedades
IUPAC Name |
2,2-dichloroethenyl bis(trideuteriomethyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRKCOSUFCWJD-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC=C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661917 |
Source


|
| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorvos-d6 | |
CAS RN |
203645-53-8 |
Source


|
| Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)





![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)



![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
